

# Benzhydrol-d5 CAS number and molecular formula

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## Compound of Interest

Compound Name: *Diphenylmethanol-d5*

Cat. No.: *B121720*

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## An In-depth Technical Guide to Benzhydrol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzhydrol-d5, a deuterated analog of benzhydrol. While specific research on the biological pathways of Benzhydrol-d5 is limited, this guide leverages extensive data available for its non-deuterated counterpart, benzhydrol, to provide a thorough understanding of its properties, synthesis, and applications. The primary application of Benzhydrol-d5 is as an internal standard in analytical and pharmacokinetic studies, owing to the predictable chemical behavior shared with benzhydrol.

## Core Compound Data

Benzhydrol-d5 is a stable, isotopically labeled form of benzhydrol, where five hydrogen atoms on one of the phenyl rings are replaced with deuterium. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.

Identifier	Value	Source
CAS Number	95450-78-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> D <sub>5</sub> O	[1]
Molecular Weight	189.26 g/mol	[1]
Synonyms	$\alpha$ -Phenylbenzenemethanol-d5, Benzhydryl Alcohol-d5, Diphenylcarbinol-d5	[1]

## Physicochemical Properties of Benzhydrol (Non-deuterated)

The following data for the non-deuterated form, benzhydrol, serves as a reference for the expected physicochemical properties of Benzhydrol-d5.

Property	Value	Source
Melting Point	65-67 °C	[2]
Boiling Point	297-298 °C	[2]
Solubility	Poorly soluble in water; Soluble in ethanol, ether, and chloroform.	[2]
Appearance	White crystalline solid	

## Synthesis and Experimental Protocols

The synthesis of benzhydrol is well-documented and is typically achieved through the reduction of benzophenone or via a Grignard reaction. These protocols can be adapted for the synthesis of Benzhydrol-d5 by using deuterated starting materials.

### Experimental Protocol 1: Reduction of Benzophenone

This method involves the reduction of benzophenone to yield benzhydrol.

#### Materials:

- Benzophenone
- Sodium borohydride ( $\text{NaBH}_4$ ) or Zinc dust
- Appropriate solvent (e.g., ethanol, diethyl ether)
- Alkaline solution (if using zinc dust)

#### Procedure:

- Dissolve benzophenone in a suitable solvent.
- If using sodium borohydride, add it portion-wise to the benzophenone solution while stirring. The reaction is typically carried out at room temperature.
- If using zinc dust, the reaction is performed in an alkaline solution, and the mixture is stirred for several hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield crude benzhydrol.
- Purification can be achieved by recrystallization.

## Experimental Protocol 2: Grignard Reaction

This protocol outlines the synthesis of benzhydrol using a Grignard reagent.

#### Materials:

- Bromobenzene
- Magnesium turnings

- Anhydrous diethyl ether
- Benzaldehyde

#### Procedure:

- Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- In a separate flask, dissolve benzaldehyde in anhydrous diethyl ether.
- Slowly add the prepared Grignard reagent to the benzaldehyde solution with stirring, typically at a low temperature (e.g., 0 °C).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
- The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).
- The organic layer is separated, washed, dried, and the solvent is evaporated.
- The crude product is purified, usually by column chromatography or recrystallization.

## Applications in Research and Drug Development

Benzhydrol and its derivatives are significant in medicinal chemistry, serving as precursors to a variety of pharmaceuticals.

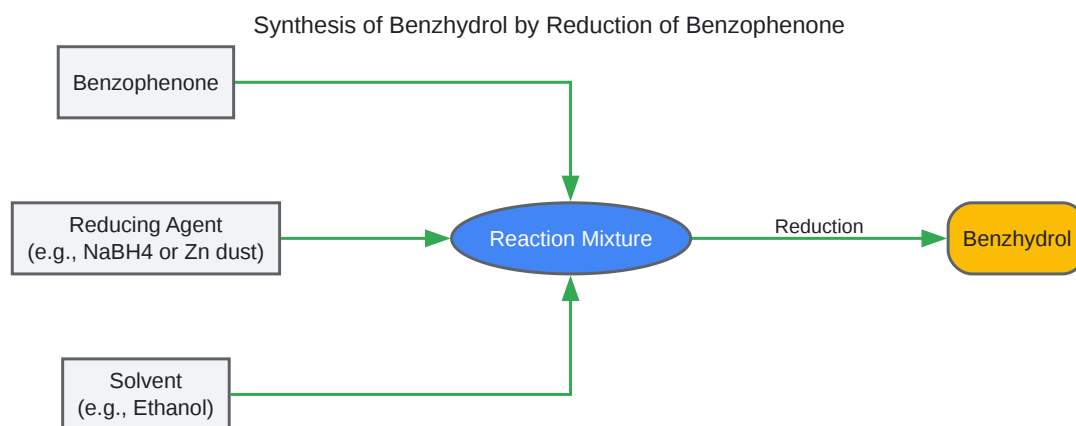
#### Key Applications:

- **Pharmaceutical Intermediate:** Benzhydrol is a crucial intermediate in the synthesis of several drugs, including antihistamines (e.g., diphenhydramine), and CNS agents like modafinil.[3]
- **Internal Standard:** Deuterated compounds like Benzhydrol-d5 are widely used as internal standards in pharmacokinetic and metabolism studies.[4] Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows for clear differentiation in mass spectrometry, improving the accuracy and reproducibility of quantitative analyses.[4]

- Biological Activity: Studies have shown that some benzhydrol derivatives exhibit antimicrobial and antithrombotic activities.[5][6]

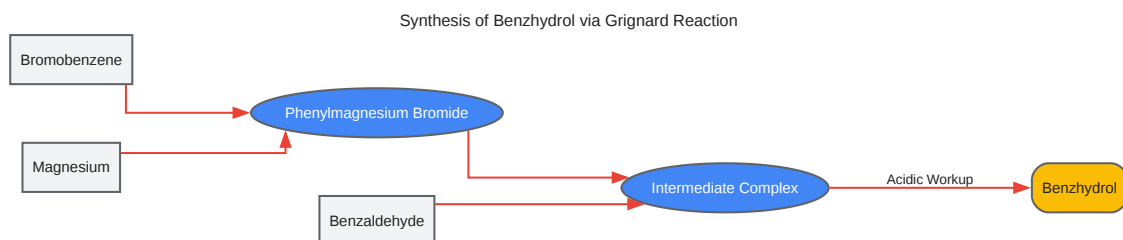
## Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflows for benzhydrol and its role as a chemical intermediate.



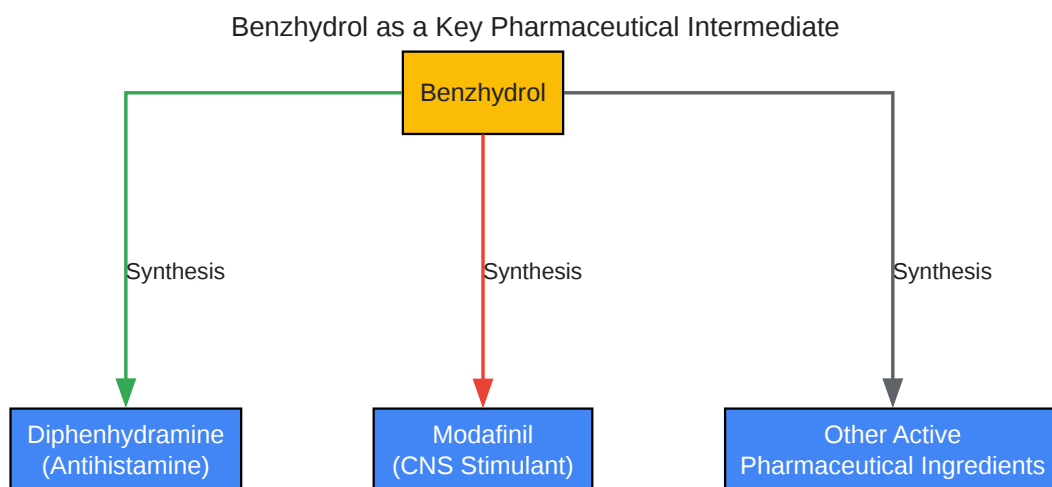
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Caption: Workflow for the synthesis of benzhydrol via the reduction of benzophenone.



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Caption: Workflow for the synthesis of benzhydrol using a Grignard reaction.



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Caption: Logical relationship of Benzhydrol as a precursor to various pharmaceuticals.

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- To cite this document: BenchChem. [Benzhydrol-d5 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121720#benzhydrol-d5-cas-number-and-molecular-formula]

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